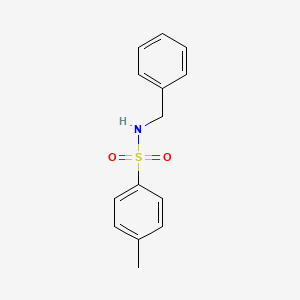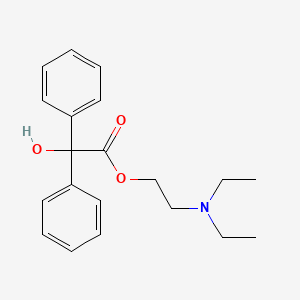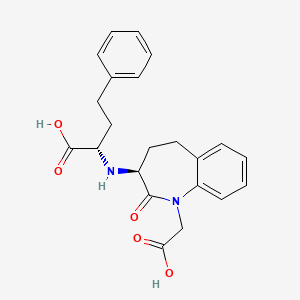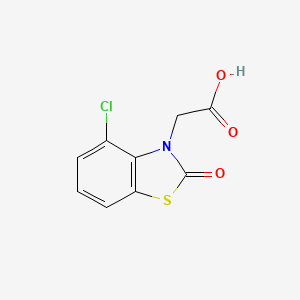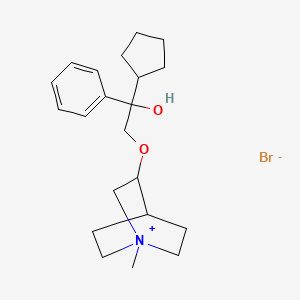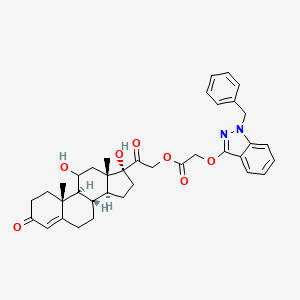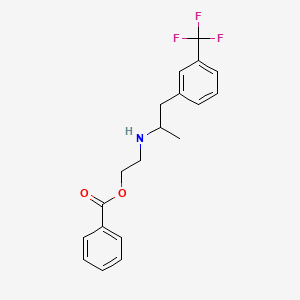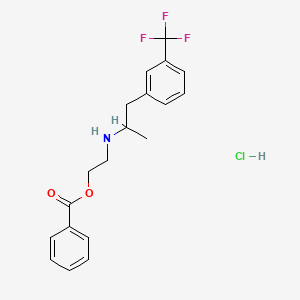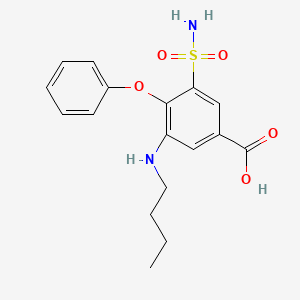
Bumetanide
Vue d'ensemble
Description
Bumetanide: is a potent loop diuretic that is primarily used to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome . This compound works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Bumetanide primarily targets the sodium-potassium ATPase pump and renal cAMP . It also interacts with the NKCC1 isoform which mediates cellular uptake of chloride ions . These targets play a crucial role in maintaining the electrolyte balance in the body .
Mode of Action
This compound interferes with renal cAMP and inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in the excretion of sodium, chloride, and water, leading to diuresis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been suggested that it impacts the GABAergic transmission , circadian entrainment , and morphine addiction pathways . By inhibiting NKCC1, it leads to a decrease in intracellular chloride and thus promotes GABAergic receptor-mediated hyperpolarization .
Pharmacokinetics
This compound has more predictable pharmacokinetic properties compared to other diuretics like furosemide . It is almost completely bioavailable (~80%) . It is metabolized in the liver and has an elimination half-life of approximately 0.8 hours . The drug is excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action result in the excretion of sodium, chloride, and water, leading to diuresis . This helps in treating conditions like edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome . In the brain, this compound has been proposed to antagonize the NKCC1 isoform, which may ameliorate disease conditions associated with GABAergic-mediated depolarization .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that like all medications, this compound’s effectiveness can be influenced by a variety of factors including the patient’s overall health, presence of other diseases, and interactions with other medications .
Safety and Hazards
Bumetanide can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Bumetanide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC1) in the brain and NKCC2 in the kidneys . This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water, thereby reducing fluid retention . The interaction with NKCC1 and NKCC2 is essential for its diuretic effect and modulation of electrolyte balance .
Cellular Effects
This compound affects various cell types and cellular processes. In neuronal cells, it inhibits NKCC1, leading to a decrease in intracellular chloride levels and promoting GABAergic receptor-mediated hyperpolarization . This action can ameliorate conditions associated with GABAergic-mediated depolarization, such as epilepsy and certain neurodevelopmental disorders . In renal cells, this compound’s inhibition of NKCC2 results in decreased reabsorption of sodium and chloride, enhancing diuresis and reducing edema .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the NKCC1 and NKCC2 transporters . This inhibition prevents the cotransport of sodium, potassium, and chloride ions across cell membranes, leading to their increased excretion . Additionally, this compound interferes with renal cyclic AMP (cAMP) and inhibits the sodium-potassium ATPase pump, further contributing to its diuretic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It is rapidly absorbed and has a short half-life of approximately 1-1.5 hours . Studies have shown that this compound’s diuretic effect begins within 30 minutes of administration and lasts for about 4-6 hours . Long-term studies indicate that this compound remains effective in reducing fluid retention and edema over extended periods, although its efficacy may diminish with prolonged use due to potential tolerance development .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses effectively reduce cerebral infarct volume and brain edema in ischemic stroke models . High doses can lead to adverse effects such as electrolyte imbalances and dehydration . The therapeutic window for this compound is relatively narrow, necessitating careful dose management to avoid toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver, with the butyl side chain undergoing oxidation . Approximately 45% of the drug is excreted unchanged in the urine, while the remaining portion is eliminated as urinary and biliary metabolites . The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its biotransformation and subsequent excretion .
Transport and Distribution
This compound is well-absorbed, with a bioavailability of approximately 80% . It is extensively bound to plasma proteins (97%) and distributed throughout the body . The drug is transported across cell membranes via passive diffusion and interacts with specific transporters, such as NKCC1 and NKCC2, to exert its effects . This compound’s distribution is influenced by its high protein-binding capacity, which affects its free concentration in plasma and tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with NKCC1 and NKCC2 transporters . It does not require specific targeting signals or post-translational modifications for its activity. The drug’s localization within renal and neuronal cells is crucial for its diuretic and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bumetanide is synthesized from 3-amino-4-phenoxy-5-sulfonylaminobenzoic acid and n-butanal. The synthesis involves a condensation-dehydration reaction in the presence of a boron trihalide ether catalyst to generate 3-butylimine-4-phenoxy-5-sulfonylaminobenzoic acid. This intermediate is then catalyzed by palladium carbon and hydrogenated to form this compound .
Industrial Production Methods: The industrial preparation of this compound involves the following steps:
- Weighing this compound.
- Adding 90% of injection water into this compound, followed by the addition of sodium hydroxide solution under stirring. The pH value of the mixed solution is adjusted to 7.0-8.0.
- Supplementing the rest of the water for injection.
- Fine filtering and reserving the filtrate for later use.
- Filling the filtrate and rolling a cover .
Analyse Des Réactions Chimiques
Types of Reactions: Bumetanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: this compound can undergo substitution reactions, particularly involving the phenoxy and sulfamoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium carbon catalyst.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives of this compound.
Comparaison Avec Des Composés Similaires
Furosemide: Another loop diuretic that is commonly used to treat edema and high blood pressure.
Ethacrynic Acid: A loop diuretic with a similar mechanism of action but different chemical structure.
Uniqueness of Bumetanide:
Propriétés
IUPAC Name |
3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIEVLCKWDQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022699 | |
| Record name | Bumetanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L | |
| Record name | SID855675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump. Bumetanide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
28395-03-1 | |
| Record name | Bumetanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28395-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bumetanide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bumetanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bumetanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bumetanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUMETANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2S3XUQ5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231, 230 - 231 °C | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)
